molecular formula C14H18N4O2S2 B6457892 N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine CAS No. 2549063-94-5

N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B6457892
CAS No.: 2549063-94-5
M. Wt: 338.5 g/mol
InChI Key: BZAPIUJGJGWANT-UHFFFAOYSA-N
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Description

N,3-Dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with methyl groups at positions 3 and N, along with a 1-phenylmethanesulfonylazetidin-3-yl moiety.

Properties

IUPAC Name

N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPIUJGJGWANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents Molecular Weight Key Features Potential Applications References
Target Compound N,3-dimethyl; N-(1-phenylmethanesulfonylazetidin-3-yl) Not provided Bulky sulfonylazetidine group enhances steric hindrance and polarity; may improve target selectivity. Likely a kinase inhibitor or antimicrobial agent (speculative).
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine N-methyl; 3-phenyl 175.25 g/mol Simpler aromatic substituent; moderate lipophilicity. Pharmaceutical intermediate (e.g., anticancer or antibacterial agents).
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 3-(4-chlorophenyl) 211.68 g/mol Chlorophenyl group increases electron-withdrawing effects; may enhance stability and bioactivity. Agrochemicals, drug synthesis (e.g., antifungals).
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine 3-(pyridinyl with Cl/CF₃) 310.74 g/mol Trifluoromethyl and chlorine improve metabolic resistance and binding affinity. Pharmaceuticals (e.g., kinase inhibitors), agrochemicals.
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine 3-(trichloromethyl) 202.49 g/mol Highly electronegative substituent; potential reactivity with nucleophiles. Antimicrobial or antiviral applications.

Physicochemical Properties

  • Synthetic Accessibility: notes that N,3-dimethyl-1,2,4-thiadiazol-5-amine derivatives are synthesized at >99% purity via optimized routes, suggesting scalable production for the target compound .

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